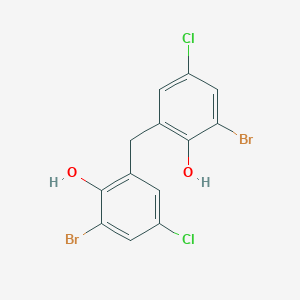

Bromochlorophen

Description

The exact mass of the compound 2,2'-Methylenebis(6-bromo-4-chlorophenol) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Chlorophenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2Cl2O2/c14-10-4-8(16)2-6(12(10)18)1-7-3-9(17)5-11(15)13(7)19/h2-5,18-19H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBHZVUFOINFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)Br)O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165596 | |

| Record name | Bromochlorophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15435-29-7 | |

| Record name | 2,2′-Methylenebis(6-bromo-4-chlorophenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15435-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromochlorophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015435297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromochlorophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-methylenebis(6-bromo-4-chlorophenol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOCHLOROPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JZV1D2GW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bromochlorophen

Introduction

Bromochlorophen, chemically known as 2,2'-Methylenebis(6-bromo-4-chlorophenol), is a halogenated phenolic compound with established use as a microbicide in various cosmetic and pharmaceutical applications, including deodorants, mouthwashes, and toothpastes.[1] Its broad-spectrum antimicrobial activity has made it an effective preservative and disinfectant. However, a comprehensive understanding of its precise molecular mechanisms of action is crucial for researchers, scientists, and drug development professionals seeking to leverage its therapeutic potential or assess its toxicological profile. This guide provides a detailed exploration of the core mechanisms through which this compound exerts its biological effects, with a focus on its role as a protonophore, its antimicrobial properties, and other potential cellular interactions.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary and most well-supported mechanism of action for this compound and structurally related halogenated phenols is the uncoupling of oxidative phosphorylation .[2][3][4] This process disrupts the critical link between the electron transport chain (ETC) and the synthesis of ATP, the cell's primary energy currency.

The Protonophore Hypothesis

This compound acts as a protonophore , a lipid-soluble molecule that can transport protons (H+) across the inner mitochondrial membrane, a membrane that is typically impermeable to protons.[2][4][5] The key characteristics of a classical uncoupler, which this compound is hypothesized to be, include:

-

The complete release of respiratory control.

-

The substitution of all coupled processes (e.g., ATP synthesis) with a cyclic proton transport mediated by the uncoupler.

-

The elimination of proton and cation gradients across the mitochondrial membrane.

-

A non-discriminatory action on different coupling sites.[3]

The uncoupling process can be visualized as a cyclical shuttle, as depicted in the diagram below.

Caption: Figure 1: Protonophore action of this compound.

In essence, this compound, being a weakly acidic phenol, can become protonated in the high proton concentration of the intermembrane space.[2][4] This neutral form can then readily diffuse across the lipid bilayer of the inner mitochondrial membrane. Upon reaching the low proton concentration of the mitochondrial matrix, it releases its proton, regenerating the anionic form which then returns to the intermembrane space to repeat the cycle. This dissipation of the proton motive force uncouples electron transport from ATP synthesis, leading to an increase in oxygen consumption as the ETC attempts to compensate for the now futile pumping of protons, and a decrease in ATP production.[3]

Experimental Validation of Uncoupling Activity

The uncoupling of oxidative phosphorylation by a test compound like this compound can be experimentally verified using isolated mitochondria.

Table 1: Expected Outcomes of Uncoupling Experiments

| Parameter Measured | Expected Result with this compound | Rationale |

| Oxygen Consumption | Increase | The electron transport chain works faster to try and maintain the proton gradient that is being dissipated by the uncoupler.[3] |

| ATP Synthesis | Decrease | The proton gradient required by ATP synthase to produce ATP is dissipated.[2][4] |

| Mitochondrial Membrane Potential | Decrease (Depolarization) | The influx of protons neutralizes the potential difference across the inner mitochondrial membrane.[6] |

Detailed Protocol: Measurement of Mitochondrial Respiration

This protocol outlines the use of a Clark-type oxygen electrode to measure the effect of this compound on mitochondrial respiration.

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, EDTA, and HEPES, pH 7.4)

-

Respiratory substrates (e.g., glutamate/malate or succinate)

-

ADP (Adenosine diphosphate)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Clark-type oxygen electrode system

Procedure:

-

Chamber Setup: Calibrate the oxygen electrode and add 1-2 mL of respiration buffer to the reaction chamber, ensuring the temperature is maintained (e.g., 30°C).

-

Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 1-2 mg of protein) to the chamber and allow for equilibration.

-

State 2 Respiration: Add the respiratory substrate (e.g., 5 mM glutamate/5 mM malate). This initiates basal, or State 2, respiration.

-

State 3 Respiration: Add a limited amount of ADP (e.g., 150 µM) to stimulate ATP synthesis. The rate of oxygen consumption will increase significantly. This is State 3 respiration.

-

State 4 Respiration: Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to a slower, non-phosphorylating rate known as State 4 respiration.

-

Addition of this compound: Introduce varying concentrations of this compound to the chamber during State 4 respiration.

-

Data Analysis: Record the rate of oxygen consumption. A dose-dependent increase in the rate of oxygen consumption after the addition of this compound, without the addition of ADP, is indicative of uncoupling.

Caption: Figure 2: Workflow for assessing uncoupling activity.

Antimicrobial Mechanisms of Action

This compound's utility as a microbicide stems from a range of disruptive effects on microbial cells. While the uncoupling of oxidative phosphorylation contributes to its antimicrobial action by depleting cellular energy reserves, other mechanisms are also at play.[7]

Inhibition of Biofilm Formation

Many pathogenic bacteria form biofilms, which are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. Biofilms provide protection against antibiotics and host immune responses. Bromophenol derivatives have demonstrated the ability to inhibit biofilm formation in clinically relevant bacteria such as Staphylococcus aureus (including MRSA) and Pseudomonas aeruginosa.[8][9][10]

Disruption of Quorum Sensing

Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. This is often crucial for virulence and biofilm formation. Some brominated compounds have been shown to interfere with quorum sensing pathways, thereby reducing the production of virulence factors.[8]

Interference with Cellular Metabolism

Beyond the uncoupling of oxidative phosphorylation, bromophenols can interfere with other aspects of microbial metabolism. For instance, studies on the bromophenol methylrhodomelol have shown that it can disrupt bacterial carbon and energy metabolism, leading to decreased ATP levels.[7]

Detailed Protocol: Crystal Violet Biofilm Assay

This protocol provides a method for quantifying the effect of this compound on bacterial biofilm formation.

Materials:

-

Bacterial strain of interest (e.g., S. aureus)

-

Appropriate growth medium (e.g., Tryptic Soy Broth)

-

96-well microtiter plates

-

This compound stock solution

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Bacterial Culture Preparation: Grow an overnight culture of the test bacterium. Dilute the culture to a standardized optical density (e.g., OD600 of 0.1).

-

Plate Inoculation: Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.

-

Treatment: Add 100 µL of growth medium containing varying concentrations of this compound to the wells. Include a no-drug control.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking.

-

Washing: Gently remove the culture medium and wash the wells twice with PBS to remove non-adherent cells.

-

Staining: Add 150 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance at 595 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates inhibition of biofilm formation.

Other Potential Biological Activities

While the uncoupling and antimicrobial effects are prominent, the chemical structure of this compound suggests other potential biological activities that warrant consideration.

Antioxidant and Pro-oxidant Effects

Phenolic compounds are well-known for their antioxidant properties, primarily due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals.[11] Some studies on bromophenol derivatives have confirmed their antioxidant activity.[11] Conversely, under certain conditions, phenolic compounds can also exhibit pro-oxidant activity, leading to the generation of reactive oxygen species (ROS) and cellular damage.

Enzyme Inhibition

The ability of small molecules to interact with and inhibit the function of enzymes is a cornerstone of pharmacology. While not extensively studied for this compound itself, related bromophenol derivatives have been shown to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase.[12] This suggests that this compound may have specific protein targets within the cell beyond the components of the respiratory chain.

Disruption of Ion Homeostasis

Some brominated phenols have been observed to disrupt cellular calcium (Ca2+) signaling.[13] This can have wide-ranging effects on cellular processes, including neurotransmission and endocrine function. While the direct relevance of this to this compound's primary use as a microbicide is unclear, it is an important consideration in toxicological assessments.

Conclusion and Future Directions

The mechanism of action of this compound is multifaceted, with the uncoupling of oxidative phosphorylation via a protonophore mechanism being the most central and well-supported theory. This depletion of cellular ATP is a significant contributor to its broad-spectrum antimicrobial activity. Additionally, its ability to inhibit biofilm formation and potentially disrupt other metabolic and signaling pathways enhances its efficacy as a microbicide.

For researchers and drug development professionals, a deeper understanding of these mechanisms is vital. Future research should focus on:

-

Definitive confirmation of protonophore activity: While strongly suggested by its chemical structure and the known actions of related compounds, direct experimental evidence for this compound's proton-carrying capacity across lipid bilayers would be valuable.

-

Identification of specific molecular targets: Beyond the general disruption of the mitochondrial membrane potential, identifying any specific protein interactions could reveal novel therapeutic applications or explain off-target effects.

-

Structure-activity relationship studies: Systematically modifying the structure of this compound could lead to the development of derivatives with enhanced potency, greater specificity, or improved safety profiles.

By continuing to explore the intricate cellular interactions of this compound, the scientific community can better harness its beneficial properties while mitigating any potential risks.

References

- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N

- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform

- Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC - NIH.

- 2,2'-Methylenebis(6-bromo-4-chlorophenol) | C13H8Br2Cl2O2. PubChem.

- Uncouplers of oxidative phosphoryl

- Uncoupler. Wikipedia.

- Uncoupling of oxidative phosphorylation. 2.

- Antibacterial Activities of the Algal Bromophenol Methylrhodomelol Against Pseudomonas aeruginosa. PubMed. (2024-04-05).

- Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including N

- Uncouplers of Oxidative Phosphoryl

- This compound. ChemicalBook. (2025-12-17).

- This compound - CAS 15435-29-7. Hi-Purity Chemicals Pvt. Ltd.

- Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PubMed. (2024-09-20).

- HEALTH EFFECTS - Toxicological Profile for Chlorophenols. NCBI Bookshelf - NIH.

- Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA.

- This compound. precisionFDA.

- bromochlorophene 2,2'-methylene bis(6-bromo-4-chlorophenol).

- Inhibitors and UnCouplers of Oxidative Phosphoryl

- This compound CAS#: 15435-29-7. ChemicalBook.

- Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. NIH.

- Protonophore – Knowledge and References. Taylor & Francis.

- Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca2+ signaling in neuroendocrine cells (PC12). PubMed.

- The Influence of Chemical Structure on Fungal Activity. I.

- Bacterial degradation of chlorophenols and their derivatives.

- Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC - NIH.

- Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated

- Bacterial degradation of chlorophenols and their derivatives. PMC - PubMed Central. (2014-03-03).

- A Review: Halogenated Compounds from Marine Fungi. PMC - NIH. (2021-01-16).

- In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii. MDPI.

- Antiparasitic Drugs.

- (PDF) Bacterial bioluminescence inhibition by Chlorophenols.

- Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. MDPI.

- Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. PubMed.

- This compound | 15435-29-7. ChemicalBook. (2024-08-27).

- Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker.

- Current and Novel Therapies Against Helminthic Infections: The Potential of Antioxidants Combined with Drugs. MDPI.

- A Comparative Study of the Action of Protonophore Uncouplers and Decoupling Agents as Inducers of Free Respiration in Mitochondria in States 3 and 4: Theoretical and Experimental Approaches. PubMed. (2020-05-05).

- Fungal biodegradation of bisphenol a and benzophenone. SciSpace.

- (PDF) Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action.

Sources

- 1. This compound | 15435-29-7 [chemicalbook.com]

- 2. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uncoupler - Wikipedia [en.wikipedia.org]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Antibacterial Activities of the Algal Bromophenol Methylrhodomelol Against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca2+ signaling in neuroendocrine cells (PC12) - PubMed [pubmed.ncbi.nlm.nih.gov]

Bromochlorophen chemical structure and properties.

An In-depth Technical Guide to the Structure, Properties, and Applications of Bromochlorophen

Abstract

This technical guide provides a comprehensive analysis of this compound, a term that encompasses a class of halogenated phenols. We address the inherent ambiguity in its nomenclature by systematically detailing the structural isomers of C₆H₄BrClO and the distinct, more complex compound, 2,2'-methylenebis(6-bromo-4-chlorophenol), often referred to as Bromochlorophene. This document elucidates the chemical structure, physicochemical properties, synthesis, and reactivity of these compounds. Furthermore, it explores their spectroscopic signatures, applications in drug discovery and industry, and their toxicological and environmental profiles. The guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental protocols grounded in authoritative scientific literature.

Introduction and Nomenclature: Defining "this compound"

The term "this compound" lacks the specificity required for precise chemical discourse. It can refer to any phenol molecule substituted with one bromine atom and one chlorine atom, leading to multiple structural isomers.[1] These isomers, while sharing the same molecular formula (C₆H₄BrClO), exhibit distinct physical and chemical properties due to the different relative positions of the hydroxyl, bromine, and chlorine substituents on the benzene ring.[2]

Compounding this ambiguity, the name "this compound" or "Bromochlorophene" is also a common name for the compound 2,2'-methylenebis(6-bromo-4-chlorophenol) (C₁₃H₈Br₂Cl₂O₂), a bisphenol derivative used commercially as an antimicrobial agent.[3][4][5] This guide will therefore address both classes of compounds, beginning with the fundamental isomers and progressing to the more complex bisphenol structure. A systematic IUPAC nomenclature is essential for distinguishing these compounds and is used throughout this document.[6]

Isomers of Monosubstituted Bromochlorophenol (C₆H₄BrClO)

There are 12 possible structural isomers for a phenol ring substituted with one bromine and one chlorine atom. Their properties are dictated by the electronic effects (inductive and resonance) of the substituents and their positions relative to each other and the hydroxyl group.

Chemical Structures

The positions of the bromine and chlorine atoms relative to the hydroxyl group define the isomer. For example, 2-bromo-4-chlorophenol and 4-bromo-2-chlorophenol are two of the most frequently discussed isomers in the literature.

Caption: Key isomers of Bromochlorophenol (C₆H₄BrClO).

Physicochemical Properties

The physical properties of bromochlorophenol isomers vary significantly, influencing their solubility, volatility, and environmental fate. For instance, intramolecular hydrogen bonding in ortho-substituted chlorophenols can increase their stability.[7]

| Property | 2-Bromo-4-chlorophenol | 4-Bromo-2-chlorophenol | Reference |

| Molecular Formula | C₆H₄BrClO | C₆H₄BrClO | |

| Molecular Weight | 207.45 g/mol | 207.45 g/mol | |

| Appearance | Solid | Solid | [8] |

| Melting Point | 31 - 33 °C | 46 - 49 °C | [8] |

| Boiling Point | 121 - 123 °C (at 13 hPa) | 225 °C (at 760 mmHg) | [8] |

| Solubility | Soluble in methanol | Soluble in organic solvents | [8] |

| pKa | Data not available | Data not available |

Note: Data for all 12 isomers is not consistently available in public databases. The isomers presented are among the most common.

Synthesis and Reactivity

The synthesis of bromochlorophenols typically involves the electrophilic bromination of a corresponding chlorophenol. The choice of solvent, catalyst, and temperature is critical for controlling the regioselectivity of the reaction and maximizing the yield of the desired isomer.

Causality in Synthesis: The hydroxyl group is a strong activating group and an ortho-, para-director. The existing chlorine atom is a deactivating group but is also an ortho-, para-director. Therefore, brominating a chlorophenol will result in a mixture of products. For example, bromination of 2-chlorophenol can yield both 4-bromo-2-chlorophenol and 6-bromo-2-chlorophenol.[9] To achieve high purity, specialized catalysts or reaction conditions are necessary to direct the incoming bromine to a specific position.[10]

A common synthetic approach involves reacting the parent chlorophenol with bromine (Br₂) in an inert solvent like carbon tetrachloride or chlorobenzene.[9]

Caption: General workflow for the synthesis of 4-bromo-2-chlorophenol.

Reactivity: Bromochlorophenols can undergo reactions typical of phenols, such as O-alkylation and O-acylation at the hydroxyl group. The aromatic ring can participate in further electrophilic substitution, though it is deactivated by the halogens. Under thermal conditions, such as pyrolysis or incineration, chlorophenols and bromophenols are known precursors to the formation of highly toxic mixed halogenated dibenzo-p-dioxins and furans (PXDD/Fs).[11][12] This occurs through condensation reactions and intermolecular rearrangements of phenoxy radicals.[12]

Bromochlorophene: 2,2'-Methylenebis(6-bromo-4-chlorophenol)

This larger molecule, with the CAS number 15435-29-7, is a distinct chemical entity often referred to by the common name this compound.[3][4]

Chemical Structure

Caption: Structure of 2,2'-Methylenebis(6-bromo-4-chlorophenol).

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈Br₂Cl₂O₂ | [3][4] |

| Molecular Weight | 426.92 g/mol | [5] |

| Appearance | White to Off-White Solid/Powder | [5][13] |

| Melting Point | 189 °C | [5] |

| Boiling Point | 452.3±40.0 °C (Predicted) | [5] |

| Solubility | Water: < 0.01 g/L; 95% Ethanol: 0.5 g/L; Propylene Glycol: 2.5 g/L | [5] |

| pKa | 7.56±0.48 (Predicted) | [5] |

Synthesis

Bromochlorophene is produced via the bromination of its precursor, 2,2'-methylenebis(4-chlorophenol) (also known as Dichlorophen).[5] The reaction is typically carried out in glacial acetic acid under cold conditions to control the exothermic reaction and ensure substitution at the positions ortho to the hydroxyl groups.[5]

Applications

The primary application of Bromochlorophene is as a broad-spectrum antimicrobial agent and preservative.[5] Its low water solubility and efficacy against bacteria and fungi make it suitable for use in topical formulations and consumer products. It is found in cosmetics, deodorants, mouthwashes, and toothpastes to prevent microbial growth and act as a deodorant.[5]

Spectroscopic Analysis

Spectroscopic methods are essential for identifying and distinguishing between this compound isomers.

-

Infrared (IR) Spectroscopy: Key absorptions include a broad O-H stretch (~3200-3600 cm⁻¹), C-O stretching (~1200 cm⁻¹), aromatic C=C stretching (~1400-1600 cm⁻¹), and C-H stretching just above 3000 cm⁻¹. The C-Br and C-Cl stretching frequencies appear in the fingerprint region (<1000 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The phenolic proton (OH) appears as a broad singlet. The aromatic protons (Ar-H) exhibit complex splitting patterns (doublets, triplets, or multiplets) depending on the substitution pattern. Their chemical shifts are influenced by the electronic nature of the adjacent halogens.

-

¹³C NMR: The number of unique signals corresponds to the number of chemically non-equivalent carbon atoms, which is a key indicator of the isomer's symmetry. The carbons bonded to the electronegative oxygen and halogens are significantly downfield.

-

-

Mass Spectrometry (MS): This is a powerful tool for identifying halogenated compounds. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion (M⁺) peak will appear as a characteristic cluster of peaks (M, M+2, M+4, etc.) whose relative intensities are predictable, confirming the presence of one bromine and one chlorine atom.

Applications in Drug Development and Biological Activity

Halogenated phenols, including bromophenols and chlorophenols, are recognized for their diverse biological activities and are valuable scaffolds in medicinal chemistry.[14][15]

-

Enzyme Inhibition: Bromophenol derivatives have been designed and synthesized as potent inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B), which is a target for anti-diabetic drugs.[16] Some novel bromophenols have shown effective inhibition of acetylcholinesterase (AChE) and carbonic anhydrase (CA), suggesting potential applications in treating Alzheimer's, glaucoma, or epilepsy.[17]

-

Anticancer Activity: Various bromophenols isolated from marine sources or synthesized in the lab have demonstrated anticancer properties.[14] Introducing halogens like bromine and chlorine into a molecular structure can enhance its therapeutic activity and favorably affect its metabolism and duration of action.[18]

-

Rationale for Halogenation in Drugs: Chlorine is a key element in over 250 FDA-approved drugs.[19] Halogens can increase lipophilicity, improve membrane permeability, and participate in "halogen bonding," a specific type of non-covalent interaction that can enhance binding affinity to a biological target.[18]

Toxicology and Environmental Fate

While useful, brominated and chlorinated phenols are compounds of toxicological concern.

-

Human Health: Direct exposure can cause effects ranging from mild skin irritation to severe tissue damage, depending on the concentration and duration.[8] Inhalation may cause respiratory irritation.[8] Chlorophenols as a class are considered toxic, and some are classified as probable human carcinogens.[20][21] The toxicological properties of many specific bromochlorophenol isomers have not been thoroughly investigated.[8] For Bromochlorophene (the bisphenol), the acute oral LD50 in rats is 3700 mg/kg, indicating moderate toxicity.[5]

-

Environmental Impact: Chlorophenols are persistent environmental pollutants found in industrial wastewater.[22] Their recalcitrant nature makes them difficult to degrade. As previously mentioned, a significant environmental risk is their potential to act as precursors for the formation of highly toxic and persistent PXDD/Fs during combustion processes.[11][12] Therefore, the disposal of materials containing these compounds must be carefully managed through controlled incineration with flue gas scrubbing to prevent environmental contamination.[23]

Experimental Protocol: Synthesis of 4-Bromo-2-chlorophenol

This protocol is adapted from established methods for the regioselective bromination of 2-chlorophenol.[9]

Objective: To synthesize 4-bromo-2-chlorophenol with high yield and purity.

Materials:

-

2-chlorophenol (1 mole)

-

Chlorobenzene (inert solvent)

-

Bromine (1 mole)

-

Triethylamine hydrochloride (catalyst, optional)

-

Reaction flask with dropping funnel, stirrer, and temperature control (ice bath)

-

Distillation apparatus

Methodology:

-

Preparation: In a suitable reaction flask, dissolve 257.0 g (2 moles) of 2-chlorophenol in 350 g of chlorobenzene. Add 12 g of triethylamine hydrochloride as a catalyst to improve regioselectivity.[9]

-

Cooling: Cool the reaction mixture to a temperature between 5°C and 8°C using an ice bath. Maintain constant stirring.

-

Bromination: Slowly add 320 g (2 moles) of bromine from a dropping funnel over a period of approximately 3 hours. It is critical to maintain the temperature of the reaction mixture between 5°C and 8°C during the addition to minimize the formation of byproducts.[9] An evolution of hydrogen bromide gas will be observed.

-

Reaction Completion: After the bromine addition is complete, allow the reaction temperature to rise to approximately 15-20°C. Continue stirring the mixture for an additional hour to ensure the reaction goes to completion.[9]

-

Workup and Isolation: The solvent (chlorobenzene) is removed by distillation under vacuum (e.g., at 70°C / 15-20 torr).[9]

-

Purification: The crude product can be further purified by recrystallization or distillation to yield high-purity 4-bromo-2-chlorophenol.

Self-Validation: The identity and purity of the final product should be confirmed using the spectroscopic techniques described in Section 4 (NMR, MS, IR) and by measuring its melting point and comparing it to the literature value.

Conclusion

The term "this compound" refers to a range of compounds from simple structural isomers to a complex bisphenol derivative. This guide has systematically deconstructed this ambiguity, providing a detailed technical overview for a scientific audience. Understanding the distinct structures, properties, and synthesis of each compound is paramount for their safe and effective application, whether in industrial formulations or as scaffolds in modern drug discovery. While their biological activities are promising, their potential for environmental persistence and transformation into toxic byproducts necessitates careful handling and disposal, underscoring the dual nature of these versatile halogenated molecules.

References

- Altarawneh, M., & Dlugogorski, B. Z. (2015). Reactions of 2-chlorophenol and 2-bromophenol: Mechanisms for formation of mixed halogenated dioxins and furans (PXDD/Fs). Physical Chemistry Chemical Physics. [Source: vertexaisearch.cloud.google.com]

- Grokipedia. (n.d.). Bromochlorobenzene. [Source: vertexaisearch.cloud.google.com]

- ChemicalBook. (n.d.). 2-Bromo-4-chlorophenol - Safety Data Sheet. [Source: vertexaisearch.cloud.google.com]

- ChemicalBook. (n.d.). This compound - Safety Data Sheet. [Source: vertexaisearch.cloud.google.com]

- Huston, R. C., & Ballard, M. M. (n.d.). o-BROMOPHENOL. Organic Syntheses. [Source: vertexaisearch.cloud.google.com]

- Google Patents. (1980). US4223166A - Process for producing 4-bromo-2-chlorophenols. [Source: vertexaisearch.cloud.google.com]

- ResearchGate. (2015). Reactions of 2-chlorophenol and 2-bromophenol: mechanisms of formation of mixed halogenated dioxins and furans (PXDD/Fs). [Source: vertexaisearch.cloud.google.com]

- MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. [Source: vertexaisearch.cloud.google.com]

- Global Substance Registration System (GSRS). (n.d.). This compound. [Source: vertexaisearch.cloud.google.com]

- Google Patents. (n.d.). CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity. [Source: vertexaisearch.cloud.google.com]

- Study.com. (n.d.). Write formulas and names for the isomers of (a) bromochlorobenzene.... [Source: vertexaisearch.cloud.google.com]

- PubChem. (n.d.). 2,2'-Methylenebis(6-bromo-4-chlorophenol). National Center for Biotechnology Information. [Source: pubchem.ncbi.nlm.nih.gov]

- ChemicalBook. (n.d.). This compound CAS#: 15435-29-7. [Source: vertexaisearch.cloud.google.com]

- PubChem. (n.d.). 4-Bromophenol. National Center for Biotechnology Information. [Source: pubchem.ncbi.nlm.nih.gov]

- Anku, W. W., et al. (2017). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC - NIH. [Source: vertexaisearch.cloud.google.com]

- MDPI. (2021). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. [Source: vertexaisearch.cloud.google.com]

- Doc Brown's Chemistry. (n.d.). Structural Isomerism. [Source: vertexaisearch.cloud.google.com]

- Quora. (2020). Which are the isomers of bromochlorotoluene?. [Source: vertexaisearch.cloud.google.com]

- ResearchGate. (n.d.). Isomers of chlorophenols and related properties. [Source: vertexaisearch.cloud.google.com]

- PubMed. (2013). Discovery of Novel Bromophenol...as Protein Tyrosine Phosphatase 1B Inhibitor and Its Anti-Diabetic Properties. [Source: vertexaisearch.cloud.google.com]

- NCBI Bookshelf - NIH. (n.d.). Toxicological Profile for Chlorophenols - Health Effects. [Source: vertexaisearch.cloud.google.com]

- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. [Source: vertexaisearch.cloud.google.com]

- LookChem. (n.d.). This compound 15435-29-7 wiki. [Source: vertexaisearch.cloud.google.com]

- Doc Brown's Chemistry. (n.d.). 12 constitutional isomers of molecular formula C4H7Cl.... [Source: vertexaisearch.cloud.google.com]

- Michigan State University Department of Chemistry. (n.d.).

- MDPI. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. [Source: vertexaisearch.cloud.google.com]

- PubChem - NIH. (2017). Spectral Information. [Source: vertexaisearch.cloud.google.com]

- LGC Standards. (n.d.). This compound | CAS 15435-29-7. [Source: vertexaisearch.cloud.google.com]

- ResearchGate. (n.d.). Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols. [Source: vertexaisearch.cloud.google.com]

- SEM V (H). (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Source: vertexaisearch.cloud.google.com]

- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Source: vertexaisearch.cloud.google.com]

- UCLA Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. [Source: webspectra.chem.ucla.edu]

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Source: vertexaisearch.cloud.google.com]

- SpringerLink. (2024). Introducing bromine to the molecular structure as a strategy for drug design. [Source: vertexaisearch.cloud.google.com]

Sources

- 1. homework.study.com [homework.study.com]

- 2. Structural Isomerism chain positional functional group isomers tautomerism possible number structures from molecular formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 2,2'-Methylenebis(6-bromo-4-chlorophenol) | C13H8Br2Cl2O2 | CID 84907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 15435-29-7 [amp.chemicalbook.com]

- 6. Organic Nomenclature [www2.chemistry.msu.edu]

- 7. researchgate.net [researchgate.net]

- 8. 2-Bromo-4-chlorophenol - Safety Data Sheet [chemicalbook.com]

- 9. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 10. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity - Google Patents [patents.google.com]

- 11. Research Portal [researchportal.murdoch.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [wap.guidechem.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Synthesis and Characterization of Bromochlorophen Derivatives

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis and characterization of bromochlorophen derivatives. These halogenated phenols are significant scaffolds in medicinal chemistry and materials science, often serving as key building blocks for pharmaceuticals and other biologically active compounds.[1][2] This document moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into experimental design, execution, and structural validation.

Part 1: Strategic Synthesis of this compound Derivatives

The synthetic approach to a target this compound derivative must be carefully planned, considering the desired substitution pattern, yield, and purity.[3] The highly activated nature of the phenol ring, due to the electron-donating hydroxyl group, governs many of the synthetic choices.[4]

Foundational Strategy: Electrophilic Aromatic Substitution (EAS)

The most direct method for introducing bromine and chlorine atoms onto a phenolic ring is through electrophilic aromatic substitution (EAS). The hydroxyl (-OH) group is a powerful activating, ortho-, para-director, making the phenol ring highly susceptible to electrophilic attack.[4][5]

Causality Behind Experimental Choices:

-

Reactivity Control: The high reactivity of the phenol ring can lead to polysubstitution.[6] To achieve selective monohalogenation, reaction conditions must be carefully controlled. Using a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) at low temperatures can limit the extent of halogenation.[5][6] In contrast, conducting the reaction in a polar solvent like water (e.g., with bromine water) typically results in the formation of a 2,4,6-tri-substituted product as a precipitate.[5]

-

Regioselectivity: The -OH group directs incoming electrophiles to the ortho and para positions.[6] Steric hindrance from the bulky bromine or chlorine atoms can influence the ratio of ortho to para products. Separating these isomers often requires chromatographic techniques.

Experimental Protocol 1: Controlled Monobromination of 4-Chlorophenol

This protocol details the synthesis of 2-bromo-4-chlorophenol, a common this compound derivative.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 12.8 g (0.1 mol) of 4-chlorophenol in 100 mL of carbon tetrachloride (CCl₄). Cool the flask in an ice bath to 0-5 °C.

-

Reagent Addition: Slowly add a solution of 16.0 g (0.1 mol) of bromine in 20 mL of CCl₄ dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, wash the mixture with a 10% sodium thiosulfate solution to remove unreacted bromine, followed by a wash with distilled water.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to yield pure 2-bromo-4-chlorophenol.

Advanced Strategy: Palladium-Catalyzed Cross-Coupling

For constructing more complex derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, are indispensable tools in modern organic synthesis.[7][8][9] These methods create new carbon-carbon bonds under relatively mild conditions and tolerate a wide array of functional groups.[7][10] A common application involves coupling an arylboronic acid with a bromochlorophenol to introduce a new aryl substituent.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of palladium catalyst and ligand is critical for reaction efficiency. The catalyst facilitates the key steps of oxidative addition and reductive elimination, while the ligand stabilizes the palladium complex and influences its reactivity.[7]

-

Base and Solvent: A base is required to activate the boronic acid in the transmetalation step of the Suzuki coupling.[7] The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle.

Part 2: Rigorous Characterization and Structural Elucidation

Confirming the identity, purity, and structure of the synthesized this compound derivative is a critical, multi-step process. A combination of spectroscopic and analytical techniques provides a self-validating system for unambiguous characterization.

Spectroscopic Analysis

Spectroscopic techniques offer a powerful, non-destructive means to probe the molecular structure.[11]

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and substitution pattern of the aromatic ring.[12]

-

¹H NMR: Provides information on the number of different proton environments, their electronic surroundings (chemical shift), and neighboring protons (spin-spin coupling).[13]

-

Chemical Shift (δ): Aromatic protons typically resonate between 6.5-8.0 ppm. The phenolic -OH proton signal can appear over a broad range (4-7 ppm) and is often a singlet.[13][14]

-

Integration: The area under each peak is proportional to the number of protons it represents.

-

Coupling Constants (J): The magnitude of the J-value between two protons indicates their spatial relationship: ortho-coupling (³J) is typically 7-9 Hz, meta-coupling (⁴J) is 2-3 Hz, and para-coupling (⁵J) is often close to 0 Hz.

-

-

¹³C NMR: Reveals the number of unique carbon environments in the molecule. Carbons attached to the electronegative -OH group appear downfield (150-160 ppm), while carbons bonded to halogens also show characteristic shifts.[15]

Experimental Protocol 2: ¹H NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified this compound derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[11]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[13]

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.[11]

-

Confirmation of -OH Peak: To confirm the assignment of the phenolic proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak will disappear due to proton-deuterium exchange.[14]

Table 1: Representative ¹H NMR Data for a Hypothetical 2-Bromo-4-chlorophenol

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | ~5.5 | broad singlet | - | 1H |

| H-6 | ~7.4 | doublet | J = 2.5 Hz (meta) | 1H |

| H-5 | ~7.1 | doublet of doublets | J = 8.8 Hz (ortho), 2.5 Hz (meta) | 1H |

| H-3 | ~6.9 | doublet | J = 8.8 Hz (ortho) | 1H |

2.1.2 Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the elemental composition from the fragmentation pattern.[15]

-

Molecular Ion Peak (M⁺): The key feature for this compound derivatives is the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion (e.g., M⁺, [M+2]⁺, [M+4]⁺), which unambiguously confirms the presence of one bromine and one chlorine atom.

-

Fragmentation: Common fragmentation pathways in electron ionization (EI) mass spectra include the loss of a halogen atom (X•) or hydrogen halide (HX).[16]

Experimental Protocol 3: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any minor impurities.[17]

-

Ionization: Use a standard electron impact (EI) ionization source at 70 eV.[11]

-

Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster to confirm the molecular weight and the presence of Br and Cl. Analyze the fragmentation pattern to support the proposed structure.[11]

2.1.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[18]

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

-

C-O Stretch: A sharp peak around 1200 cm⁻¹ corresponds to the C-O bond of the phenol.

-

C-X Stretch: C-Cl and C-Br stretching vibrations appear in the fingerprint region (typically below 800 cm⁻¹).

X-ray Crystallography

For derivatives that can be obtained as single crystals, X-ray crystallography provides the definitive, unambiguous three-dimensional structure.[19] It is the gold standard for structural validation, yielding precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.[20][21]

References

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from BYJU'S. [Link]

-

Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from Wikipedia. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Request PDF. Retrieved from ResearchGate. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Phenol? Retrieved from Patsnap Synapse. [Link]

- Unknown. (n.d.). Phenol_Electrophilic substitution rxn.

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. PMC. Retrieved from NIH. [Link]

-

ResearchGate. (n.d.). The synthesis of novel bromophenol derivatives. Retrieved from ResearchGate. [Link]

-

Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Organic Letters, 11(1), 233–236. [Link]

-

Scilit. (n.d.). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Retrieved from Scilit. [Link]

-

ResearchGate. (2025, August 6). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (2023, April 29). Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. PMC. Retrieved from NIH. [Link]

-

Gocer, S., & Gulcin, I. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7480. [Link]

-

Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from Nobel Prize. [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. Retrieved from PubMed. [Link]

-

MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from MDPI. [Link]

-

Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition in English, 44(29), 4442–4489. [Link]

-

MDPI. (n.d.). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Retrieved from MDPI. [Link]

-

ResearchGate. (n.d.). Representative examples of pharmaceuticals containing halophenols and.... Download Scientific Diagram. Retrieved from ResearchGate. [Link]

- Unknown. (n.d.). Construction of Synthetic Routes.

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). PPTX. Retrieved from Slideshare. [Link]

-

ResearchGate. (n.d.). Synthetic route with β‐functionalized bromothiophene ester. Retrieved from ResearchGate. [Link]

-

MDPI. (2023, April 24). Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. Retrieved from MDPI. [Link]

-

ResearchGate. (2024, September 6). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Mass spectrum of a polychlorophenol derivative. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Summary of mass spectra of chlorophenols transformation derivatives and.... Retrieved from ResearchGate. [Link]

-

PubMed. (2013, August 9). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Retrieved from PubMed. [Link]

-

MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from MDPI. [Link]

- Unknown. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from Doc Brown's Chemistry. [Link]

-

ResearchGate. (n.d.). Gas chromatographic determination of chlorophenols in drinking water with preliminary two-stage chemical modification. Retrieved from ResearchGate. [Link]

-

PubMed. (2014, October 15). Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations. Retrieved from PubMed. [Link]

-

Hilaris Publisher. (2024, June 26). Exploring Novel Synthetic Routes in Medicinal Chemistry. Retrieved from Hilaris Publisher. [Link]

-

ResearchGate. (2025, August 7). NMR and IR Spectroscopy of Phenols. Request PDF. Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central. Retrieved from NIH. [Link]

-

MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from MDPI. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from Wikipedia. [Link]

-

OUCI. (n.d.). Structure Elucidation of Natural Compounds by X-Ray Crystallography. Retrieved from OUCI. [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from Chemistry LibreTexts. [Link]

-

ResearchGate. (2025, October 24). (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bowenstaff.bowen.edu.ng [bowenstaff.bowen.edu.ng]

- 4. What is the mechanism of Phenol? [synapse.patsnap.com]

- 5. byjus.com [byjus.com]

- 6. mlsu.ac.in [mlsu.ac.in]

- 7. nobelprize.org [nobelprize.org]

- 8. mdpi.com [mdpi.com]

- 9. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 13. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: A Modern Perspective on Halogenated Phenols

To the researchers, scientists, and drug development professionals who comprise our audience, this guide is designed to be a definitive resource on the biological activities of bromochlorophen [2,2'-methylenebis(6-bromo-4-chlorophenol)] and its chemical relatives. In an era demanding novel antimicrobial and anthelmintic agents, a comprehensive understanding of established, yet not fully characterized, compounds is paramount. This document moves beyond a simple recitation of facts, aiming instead to provide a causal, mechanistic, and practical understanding of this class of halogenated bisphenols. We will delve into not only what is known but also how such knowledge is generated, validated, and applied in a research and development context.

Introduction: The Chemical and Biological Landscape of this compound

This compound, a halogenated bisphenolic compound, belongs to a broader class of chemicals recognized for their potent biological effects.[1] Structurally, it is 2,2'-methylenebis(6-bromo-4-chlorophenol), a molecule whose efficacy is deeply tied to its stereochemistry and the specific placement of its halogen substituents.[2] Historically, such compounds have been utilized for their preservative and antimicrobial properties in various industrial and cosmetic applications.[1][3] This guide will systematically explore its primary biological activities, mechanisms of action, and the experimental frameworks required to rigorously evaluate them.

Chemical Structure of this compound

-

IUPAC Name: 2-bromo-6-[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol[2]

-

CAS Number: 15435-29-7[2]

-

Molecular Formula: C₁₃H₈Br₂Cl₂O₂[2]

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism underpinning the broad-spectrum biological activity of many halogenated phenols, including likely this compound, is the uncoupling of oxidative phosphorylation in mitochondria.[4] This process is fundamental to cellular energy production and its disruption has profound, and often lethal, consequences for the target organism.

2.1 The Protonophore Hypothesis

Weakly acidic uncouplers like halogenated phenols act as protonophores.[5] They are lipid-soluble molecules that can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, the phenolic hydroxyl group is protonated. The molecule then diffuses across the membrane into the proton-poor mitochondrial matrix, where it releases its proton. This action effectively short-circuits the proton motive force (proton gradient) that is essential for ATP synthase to produce ATP.[6] The energy generated by the electron transport chain is thus uncoupled from ATP synthesis and is instead dissipated as heat.[6]

Below is a diagram illustrating this proposed mechanism.

Caption: Proposed mechanism of this compound as a protonophoric uncoupler in mitochondria.

Antimicrobial Activity

This compound is known to possess strong antibacterial and antifungal properties, making it effective as a preservative and microbicide.[1][3] The disruption of cellular energy production is a broad-spectrum mechanism, affecting a wide range of microbes.

3.1 Antibacterial & Antifungal Spectrum

While specific, comprehensive MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) data for this compound against a wide panel of bacteria and fungi are not extensively published in publicly available literature, activity against common pathogens can be inferred from its use and the activities of related compounds. For instance, related bromophenol derivatives have shown significant activity against Staphylococcus aureus (including MRSA) and various Candida species.[7][8][9]

Data Presentation: A Framework for Quantitative Analysis

To rigorously characterize the antimicrobial profile of this compound, experimental determination of MIC and MBC/MFC values is essential. The data should be presented in a structured format for clear interpretation and comparison. The following tables are templates illustrating how such data would be presented.

Table 1: Hypothetical Antibacterial Spectrum of this compound

| Bacterial Species | Strain (e.g., ATCC) | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | ATCC 29213 | Value | Value |

| Escherichia coli | ATCC 25922 | Value | Value |

| Pseudomonas aeruginosa | ATCC 27853 | Value | Value |

| Enterococcus faecalis | ATCC 29212 | Value | Value |

Table 2: Hypothetical Antifungal Spectrum of this compound

| Fungal Species | Strain (e.g., ATCC) | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|---|

| Candida albicans | ATCC 90028 | Value | Value |

| Aspergillus fumigatus | ATCC 204305 | Value | Value |

| Trichophyton rubrum | ATCC 28188 | Value | Value |

3.2 Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a self-validating system for determining the antimicrobial efficacy of a test compound, grounded in CLSI standards.

Causality Behind Experimental Choices:

-

Broth Microdilution: This method is chosen for its efficiency, scalability (allowing for multiple strains and concentrations to be tested simultaneously), and quantitative results.

-

0.5 McFarland Standard: Standardizing the inoculum density is critical for reproducibility. A lower density could lead to falsely low MICs, while a higher density could overwhelm the antimicrobial agent.

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standard medium for most non-fastidious bacteria as it has low levels of inhibitors and is standardized for divalent cation concentrations, which can affect the activity of some antimicrobials.

-

Controls: The inclusion of sterility, growth, and positive controls (a known antibiotic) is essential to validate the assay's integrity.

Step-by-Step Methodology:

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a working solution from which serial dilutions will be made.

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Plate Preparation and Serial Dilution:

-

Add 50 µL of the appropriate sterile broth (e.g., CAMHB) to wells 2 through 12 of a 96-well microtiter plate for each row being tested.

-

Add 100 µL of the working solution of this compound to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (inoculum, no compound). Well 12 serves as the sterility control (broth only).

-

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Anthelmintic Activity

Halogenated phenols have a history of use as anthelmintics, particularly as flukicides in veterinary medicine. Their mechanism of action, disrupting the energy metabolism of the parasite, is highly effective against helminths which have high metabolic rates. A related compound, trichlorophen, has shown high efficacy against cestode and some nematode infections.[10]

4.1 Spectrum of Activity

The specific spectrum of anthelmintic activity for this compound is not well-documented in accessible literature. However, based on its structural class, it would be hypothesized to be effective against trematodes (flukes) like Fasciola hepatica and cestodes (tapeworms). Its efficacy against nematodes would require empirical validation.

4.2 Experimental Protocol: In Vitro Anthelmintic Screening (Adult Motility Assay)

This protocol provides a primary screen to assess the direct effect of a compound on the viability of adult helminths.

Causality Behind Experimental Choices:

-

Adult Motility: Loss of motility is a primary and easily observable indicator of anthelmintic effect, often preceding death. It indicates neuromuscular paralysis or severe metabolic disruption.

-

Phosphate-Buffered Saline (PBS): This provides a stable, isotonic environment that maintains the viability of the parasites for the duration of the short-term assay without introducing confounding nutritional variables.

-

Positive Control: Using a known anthelmintic (e.g., Albendazole, Ivermectin) validates that the assay system is responsive and provides a benchmark for comparing the potency of the test compound.

Step-by-Step Methodology:

-

Parasite Collection: Collect adult helminths (e.g., Haemonchus contortus from sheep abomasa) and wash them thoroughly in pre-warmed (37°C) PBS.

-

Preparation of Test Solutions: Prepare stock solutions of this compound in DMSO. Create a range of test concentrations by diluting the stock in PBS. Ensure the final DMSO concentration in all wells is low and consistent (e.g., <1%) to avoid solvent toxicity.

-

Assay Setup:

-

In a multi-well plate (e.g., 24-well), add the prepared test solutions in triplicate.

-

Include a positive control (a known anthelmintic) and a negative control (PBS with the same percentage of DMSO as the test wells).

-

Carefully place one or a small number of adult worms into each well.

-

-

Incubation: Incubate the plates at 37°C.

-

Observation and Scoring:

-

At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), observe the worms under a dissecting microscope.

-

Score the motility of the worms. A simple scoring system can be used (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal, sporadic movement, 0 = no movement, death).

-

Confirm death by gently probing the worm with a needle; a lack of response confirms death.

-

-

Data Analysis: Calculate the percentage of paralyzed or dead worms at each concentration and time point. This data can be used to determine an EC₅₀ (Effective Concentration for 50% of the population).

Structure-Activity Relationships (SAR)

The biological activity of bisphenols is highly dependent on their structure. Key factors include:

-

The Phenolic Hydroxyl Group: This group is crucial. Its acidity (pKa) is a key determinant of protonophoric activity.[11]

-

Halogenation: The number, type, and position of halogen atoms significantly influence lipophilicity and the electron-withdrawing nature of the molecule, which in turn affects the pKa of the hydroxyl group and the stability of the resulting anion within the mitochondrial membrane.[11]

-

The Methylene Bridge: The bridge connecting the two phenolic rings dictates the spatial orientation of the rings, which is critical for binding to target sites.

Caption: Logical relationship between molecular structure and biological activity.

Toxicological Profile and Environmental Considerations

A thorough understanding of a compound's toxicity is non-negotiable in drug development and chemical safety assessment.

6.1 Mammalian Toxicity

Recent studies on this compound provide key toxicological data.[11]

-

Acute Oral Toxicity: A single-dose toxicity study in Sprague-Dawley rats established an approximate lethal dose (ALD) of over 1,000 mg/kg for both males and females, indicating low acute toxicity.

-

Repeated-Dose Toxicity: A 28-day repeated-dose oral toxicity study revealed dose-dependent effects. Mortality was observed at higher doses (500 and 1,000 mg/kg b.w.). The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 250 mg/kg b.w./day for both male and female rats.[11]

-

Genotoxicity: this compound did not show evidence of genotoxic effects in the studies conducted.[11]

-

Endocrine Disruption: Bromophenols as a class are known to be potential endocrine disruptors. They can interfere with human sulfotransferase isoforms, which are involved in hormone metabolism.[1] This warrants further investigation for this compound specifically.

Table 3: Summary of Toxicological Data for this compound

| Parameter | Species | Route | Value | Source |

|---|---|---|---|---|

| Approx. Lethal Dose (ALD) | Rat | Oral | > 1,000 mg/kg |

| NOAEL (28-day) | Rat | Oral | 250 mg/kg/day |[11] |

6.2 Ecotoxicology and Environmental Fate

The environmental impact of halogenated phenols is a significant concern due to their potential for persistence and toxicity to aquatic life.

-

Aquatic Toxicity: Halogenated phenols are generally classified as toxic to aquatic organisms. The degree of toxicity often increases with the number of halogen substitutions.

-

Biodegradation: The biodegradation of halogenated phenols in soil and water is possible but can be slow. Certain microorganisms, such as strains of Arthrobacter and Pseudomonas, have been shown to degrade chlorophenols.[3][6] The presence of both bromine and chlorine on the same molecule may affect its biodegradability, a subject requiring specific study.

Conclusion and Future Directions

This compound is a potent biological agent with established antimicrobial properties and a high probability of anthelmintic activity, likely mediated by the uncoupling of oxidative phosphorylation. While its toxicological profile suggests a NOAEL that would need to be carefully considered in any therapeutic development, its low acute toxicity is a favorable characteristic.

The primary knowledge gap remains the lack of comprehensive, publicly available quantitative data on its antimicrobial and anthelmintic efficacy against a broad range of clinically relevant pathogens. The experimental protocols detailed in this guide provide a clear roadmap for generating this crucial data. Future research should focus on:

-

Systematic Efficacy Screening: Performing MIC/MBC and in vitro anthelmintic assays to establish a quantitative spectrum of activity.

-

Mechanistic Validation: Confirming the uncoupling of oxidative phosphorylation as the primary mechanism of action using respirometry assays with isolated mitochondria.

-

Endocrine Disruption Potential: Conducting specific assays to evaluate the potential for this compound to interact with hormone receptors and metabolic pathways.

-

Derivative Synthesis and SAR: Synthesizing and testing related compounds to optimize efficacy and minimize toxicity, building upon the foundational structure-activity relationships.

By systematically addressing these areas, the full potential of this compound and its related compounds as leads for next-generation therapeutic agents can be rigorously and responsibly evaluated.

References

-

Toxicological Assessment of Bromochlorophene: Single and Repeated-Dose 28-Day Oral Toxicity, Genotoxicity, and Dermal Application in Sprague–Dawley Rats. (2021). National Institutes of Health. Retrieved from [Link]

-

Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. (2016). PubMed. Retrieved from [Link]

-

Susceptibility of some oral microorganisms to chlorhexidine and paramonochlorophenol. (n.d.). PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 2,2'-Methylenebis(6-bromo-4-chlorophenol). Retrieved from [Link]

-

Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory concentrations... (n.d.). ResearchGate. Retrieved from [Link]

-

Toxicological Assessment of Bromochlorophene: Single and Repeated-Dose 28-Day Oral Toxicity, Genotoxicity, and Dermal Application in Sprague–Dawley Rats. (2021). ResearchGate. Retrieved from [Link]

-

Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (n.d.). ResearchGate. Retrieved from [Link]

-

Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus. (2025). PubMed. Retrieved from [Link]

-

PubChem. (n.d.). Bromochlorophene. Retrieved from [Link]

-

Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (n.d.). National Institutes of Health. Retrieved from [Link]

-